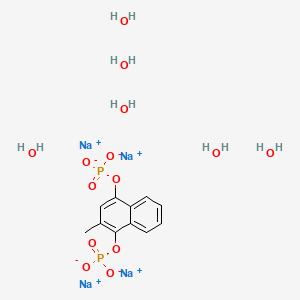
4-Hydroxyphthalic anhydride
Overview
Description
4-Hydroxyphthalic anhydride, also known as 5-hydroxyisobenzofuran-1,3-dione, is a chemical compound with the molecular formula C8H4O4 and a molecular weight of 164.12 .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One method involves the reaction of 4-aminophthalic acid with sulfuric acid and sodium nitrite in water. The resulting 4-hydroxyphthalic acid is then sublimed at 250 °C to obtain this compound . Another method involves the reaction of a halophthalic anhydride with an hydroxyphthalic anhydride in a polar aprotic solvent in the presence of an alkali metal compound .
Molecular Structure Analysis
The molecular structure of this compound consists of eight carbon atoms, four oxygen atoms, and four hydrogen atoms . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .
Physical And Chemical Properties Analysis
This compound has a melting point of 171-173 °C and a predicted boiling point of 407.8±28.0 °C. Its predicted density is 1.624±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2-8°C. Its pKa is predicted to be 6.52±0.20 .
Scientific Research Applications
Synthesis Applications
4-Hydroxyphthalic anhydride has been utilized in various synthesis processes. For instance, its derivatives were used in the synthesis of 4-demethoxydaunomycinone and daunomycinone, which are significant in pharmaceutical applications (Tamura et al., 1987). Similarly, another study demonstrated its use in the efficient synthesis of these compounds through a novel synthesis of C4-acetoxylated homophthalic anhydrides (Tamura et al., 1986).
Polymer Synthesis
In the field of polymer science, this compound has been involved in the creation of new polymers. Kricheldorf et al. (1989) synthesized new copoly(ester imide)s from it, demonstrating its versatility in polymer chemistry (Kricheldorf et al., 1989). Furthermore, the synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride, a derivative, were explored by Rajasekar and Venkatesan (2013), highlighting its application in advanced polymer materials (Rajasekar & Venkatesan, 2013).
Antiviral Applications
Interestingly, this compound derivatives have shown promise in medical research, particularly in antiviral applications. For instance, Guo et al. (2016) evaluated the safety of 3-hydroxyphthalic anhydride-modified bovine beta-lactoglobulin for treating HPV infections, indicating potential therapeutic applications (Guo et al., 2016). Additionally, Lu et al. (2013) found that a chemically modified protein with 3-hydroxyphthalic anhydride exhibited potent antiviral activity against HPV, suggesting its use as an antiviral agent (Lu et al., 2013).
Environmental Applications
This compound's environmental applications were explored by Trabelsi-Souissi et al. (2011), who studied its mineralization in an aqueous medium using the photo-Fenton process. This research indicates its potential in environmental cleanup and pollution control processes (Trabelsi-Souissi et al., 2011).
Safety and Hazards
4-Hydroxyphthalic anhydride may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be handled only in a well-ventilated area and all sources of ignition should be removed .
Future Directions
Transparent polyimides derived from 4-Hydroxyphthalic anhydride have been synthesized and characterized. These polyimides were found to be transparent with an ultraviolet-visible absorption cut-off wavelength below 375 nm. They exhibited tensile strengths of 42.0–83.8 MPa, tensile moduli of 2.5–4.7 GPa, and elongations at break of 2.1–5.4%. They also showed higher glass transition temperatures, lower water absorption, and lower temperature of 5% weight loss compared with poly (ether imide)s .
Mechanism of Action
Target of Action
It is known that anhydrides like 4-hydroxyphthalic anhydride can react with various biological molecules, potentially modifying their function .
Mode of Action
The mode of action of this compound involves its reactivity as an anhydride. Anhydrides are reactive molecules that can undergo nucleophilic attack, leading to the formation of carboxylic acids and other products . This reactivity allows this compound to interact with its targets, potentially modifying their structure and function .
Biochemical Analysis
Biochemical Properties
4-Hydroxyphthalic anhydride can interact with various biomolecules. For instance, it has been shown to modify proteins, which can influence biochemical reactions
Cellular Effects
It’s known that it can modify proteins, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully elucidate these effects.
Molecular Mechanism
It’s known that it can modify proteins , which could potentially influence their function, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
5-hydroxy-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIYFMTRHEUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348668 | |
| Record name | 4-Hydroxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27550-59-0 | |
| Record name | 4-Hydroxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties and applications of polymers synthesized from 4-Hydroxyphthalic anhydride?
A1: this compound serves as a crucial precursor for synthesizing aromatic ester-containing dianhydrides (EDAs) []. These EDAs are then used to create aromatic poly(amic ester acid)s, which can be further processed into polyesterimides.
- Properties: The resulting polyesterimides exhibit high glass transition temperatures (184-219°C), indicating good thermal stability. They also demonstrate excellent thermal stability, remaining stable up to 400°C with a 5% weight loss observed between 432-490°C [].
Q2: How is this compound characterized?
A2: Various analytical techniques are employed to characterize this compound and its derivatives:
- Elemental analysis: This confirms the elemental composition of the synthesized compounds [].
- Melting point: This provides information about the compound's purity and thermal behavior [].
- FTIR (Fourier-transform infrared spectroscopy): This technique identifies the functional groups present in the molecule based on their characteristic infrared absorption bands [].
- H-1-NMR (Proton nuclear magnetic resonance spectroscopy): This method provides detailed information about the hydrogen atoms' arrangement within the molecule, aiding in structure elucidation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)


